molecular formula C12H18N2 B1428385 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine CAS No. 1248046-98-1

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine

Cat. No.: B1428385
CAS No.: 1248046-98-1
M. Wt: 190.28 g/mol
InChI Key: FFGCIBXIFBMSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.29 g/mol . This compound is characterized by a cyclopentyl group attached to an ethanamine chain, which is further connected to a pyridin-3-yl group.

Safety and Hazards

The compound has a storage temperature of 4 . It has a GHS05 and GHS07 pictogram, with a signal word of "Danger" . The specific hazard statements and precautionary statements are not provided in the search results .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-pyridylethylamine, are known to act as histamine agonists, specifically for the h1 subtype .

Mode of Action

If it behaves similarly to 2-Pyridylethylamine, it may interact with histamine receptors, leading to a cascade of intracellular events .

Pharmacokinetics

Its molecular weight of 19028 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the storage temperature of 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is recommended to be 4°C , suggesting that temperature could affect its stability.

Properties

IUPAC Name

1-cyclopentyl-2-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12(11-5-1-2-6-11)8-10-4-3-7-14-9-10/h3-4,7,9,11-12H,1-2,5-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGCIBXIFBMSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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